molecular formula C16H19N5S B2484006 5-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 2380184-46-1

5-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2484006
CAS No.: 2380184-46-1
M. Wt: 313.42
InChI Key: AKBRIYHKFGKXSJ-UHFFFAOYSA-N
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Description

5-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, including the formation of the triazolopyrimidine core and the subsequent introduction of the thiophene and cyclopentyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the triazolopyrimidine core through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the thiophene and cyclopentyl groups via substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiophene ring to its corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction of the triazolopyrimidine core to form dihydro derivatives.

    Substitution: Introduction of different substituents on the triazolopyrimidine core or the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine core.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigation of its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Potential use as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Application in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines and their derivatives, such as:

Properties

IUPAC Name

5-methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5S/c1-12-8-14(21-15(20-12)18-11-19-21)17-10-16(5-2-3-6-16)13-4-7-22-9-13/h4,7-9,11,17H,2-3,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBRIYHKFGKXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCC3(CCCC3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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